N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

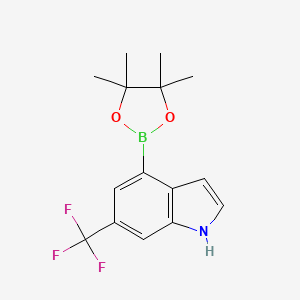

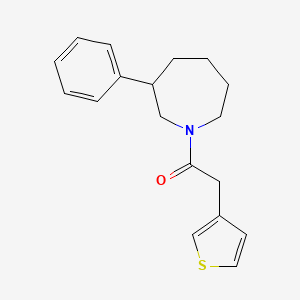

“N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also includes a tert-butylsulfonyl group and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the tert-butylsulfonyl group, and the amide group. The tert-butyl group is a four-carbon alkyl radical or substituent group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, can undergo electrophilic substitution reactions. The tert-butylsulfonyl group and the amide group could also participate in various reactions .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide and its derivatives play a crucial role in the regioselective deprotection and acylation of complex molecules. For instance, in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine, it involves selective deprotection and acylation processes, demonstrating its significance in the modification of polyamides to achieve desired properties and functionalities (Pak & Hesse, 1998).

Asymmetric Synthesis

This chemical compound is integral in the asymmetric synthesis of amines, serving as a key intermediary in creating chiral amines, which are vital in pharmaceuticals and bioactive molecules. The versatility of N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide derivatives, such as N-tert-butanesulfinyl imines, demonstrates its broad application in synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, among others (Ellman, Owens, & Tang, 2002).

Catalysis

Its derivatives are used as nitrogen sources and terminal oxidants in catalytic aminohydroxylation and aziridination of olefins. These processes are essential in organic synthesis, highlighting the role of N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide in facilitating catalytic reactions that introduce nitrogen into organic compounds, a crucial step in synthesizing various nitrogen-containing compounds (Gontcharov, Liu, & Sharpless, 1999).

Polymer Science

In the domain of polymer science, derivatives of N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide are pivotal in synthesizing and modifying polyamides and poly(amide-imide)s, which have applications ranging from advanced materials to electronics due to their thermal stability and solubility properties. The synthesis involves direct polycondensation with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, underlining its significance in polymer chemistry for creating materials with specific properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

N-(2-tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O3S/c1-12(2,3)20(18,19)7-6-15-11(17)10-8(13)4-5-9(14)16-10/h4-5H,6-7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRUUWLAAOZOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCNC(=O)C1=C(C=CC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830998.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2831000.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)

![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)

![3-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)propanenitrile](/img/structure/B2831015.png)

![N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2831017.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)